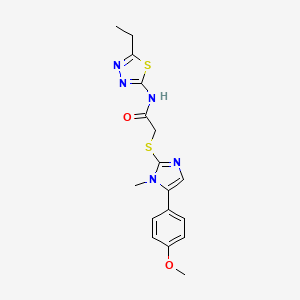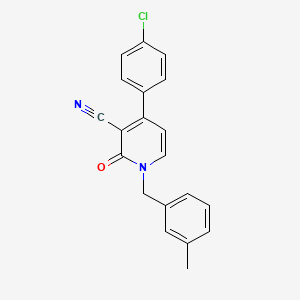![molecular formula C16H18F3N5O B2475434 N-[1-(5-méthyl-1H-pyrazol-3-yl)pipéridin-4-yl]-6-(trifluorométhyl)pyridine-3-carboxamide CAS No. 2034207-68-4](/img/structure/B2475434.png)
N-[1-(5-méthyl-1H-pyrazol-3-yl)pipéridin-4-yl]-6-(trifluorométhyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Applications De Recherche Scientifique
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
Similar compounds have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This dual property might influence the interaction of the compound with its targets.
Biochemical Pathways
Derivatives of similar compounds have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a pyridine derivative that contains a trifluoromethyl group. This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide: shares structural similarities with other pyrazole, piperidine, and pyridine derivatives.
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide: is unique due to the specific arrangement of its functional groups and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide imparts unique electronic properties that can enhance its binding affinity to biological targets and improve its metabolic stability.
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-10-8-14(23-22-10)24-6-4-12(5-7-24)21-15(25)11-2-3-13(20-9-11)16(17,18)19/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDJFFPMWRLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2475352.png)
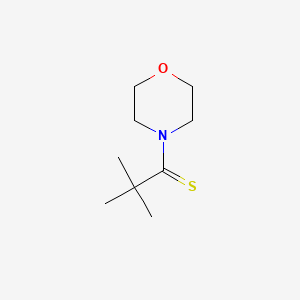
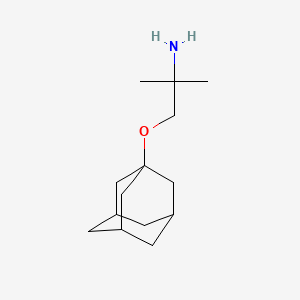
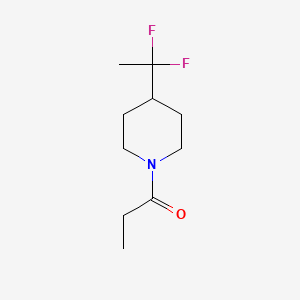
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)
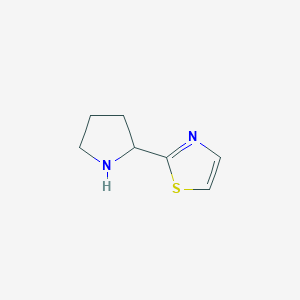
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)
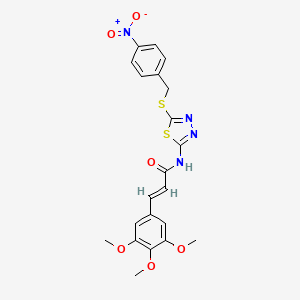
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
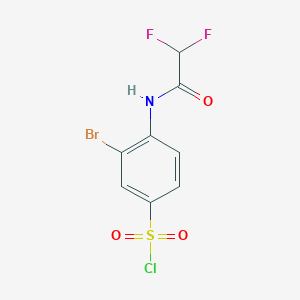
![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
